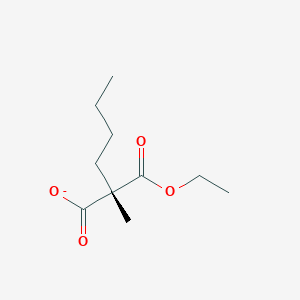
(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2S)-2-(Ethoxycarbonyl)-2-methylhexanoate typically involves the esterification of (2S)-2-methylhexanoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound with high optical purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: (2S)-2-methylhexanoic acid
Reduction: (2S)-2-methylhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(Ethoxycarbonyl)-2-methylhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic acid
- Methyl (2S)-3-(4-aminophenyl)-2-[(ethoxycarbonyl)amino]propanoate
Uniqueness
(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate is unique due to its specific chiral configuration and the presence of the ethoxycarbonyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure products.
Properties
CAS No. |
88293-59-8 |
|---|---|
Molecular Formula |
C10H17O4- |
Molecular Weight |
201.24 g/mol |
IUPAC Name |
(2S)-2-ethoxycarbonyl-2-methylhexanoate |
InChI |
InChI=1S/C10H18O4/c1-4-6-7-10(3,8(11)12)9(13)14-5-2/h4-7H2,1-3H3,(H,11,12)/p-1/t10-/m0/s1 |
InChI Key |
JXUHFNVEYOWULB-JTQLQIEISA-M |
Isomeric SMILES |
CCCC[C@@](C)(C(=O)[O-])C(=O)OCC |
Canonical SMILES |
CCCCC(C)(C(=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















